molecular formula C34H22N4O6S2 B12779085 2,2'-Dithiobis(N-(2-nitronaphth-1-yl)benzamide) CAS No. 98051-84-4

2,2'-Dithiobis(N-(2-nitronaphth-1-yl)benzamide)

Cat. No.: B12779085
CAS No.: 98051-84-4
M. Wt: 646.7 g/mol
InChI Key: JKYYUICHZWXQKK-UHFFFAOYSA-N
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Description

2,2’-Dithiobis(N-(2-nitronaphth-1-yl)benzamide) is a complex organic compound characterized by the presence of two benzamide groups connected via a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis(N-(2-nitronaphth-1-yl)benzamide) typically involves the reaction of 2-nitronaphthylamine with benzoyl chloride to form N-(2-nitronaphth-1-yl)benzamide. This intermediate is then subjected to oxidative coupling using reagents such as iodine or hydrogen peroxide to form the disulfide bond, resulting in the final compound.

Industrial Production Methods

While specific industrial production methods for 2,2’-Dithiobis(N-(2-nitronaphth-1-yl)benzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobis(N-(2-nitronaphth-1-yl)benzamide) can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in an appropriate solvent.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,2’-Dithiobis(N-(2-nitronaphth-1-yl)benzamide) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: May be used in the development of new materials with unique properties due to its structural features.

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis(N-(2-nitronaphth-1-yl)benzamide) involves its ability to form and cleave disulfide bonds. This property is crucial in biological systems where disulfide bonds play a significant role in protein structure and function. The compound can interact with thiol groups in proteins, leading to the formation or disruption of disulfide bonds, thereby affecting protein activity and stability.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dithiobis(benzamide): Lacks the nitro group, making it less reactive in certain chemical reactions.

    N-(2-nitronaphth-1-yl)benzamide: Does not contain the disulfide bond, limiting its applications in studying disulfide chemistry.

Uniqueness

2,2’-Dithiobis(N-(2-nitronaphth-1-yl)benzamide) is unique due to the presence of both nitro groups and a disulfide bond. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various research fields.

Properties

CAS No.

98051-84-4

Molecular Formula

C34H22N4O6S2

Molecular Weight

646.7 g/mol

IUPAC Name

N-(2-nitronaphthalen-1-yl)-2-[[2-[(2-nitronaphthalen-1-yl)carbamoyl]phenyl]disulfanyl]benzamide

InChI

InChI=1S/C34H22N4O6S2/c39-33(35-31-23-11-3-1-9-21(23)17-19-27(31)37(41)42)25-13-5-7-15-29(25)45-46-30-16-8-6-14-26(30)34(40)36-32-24-12-4-2-10-22(24)18-20-28(32)38(43)44/h1-20H,(H,35,39)(H,36,40)

InChI Key

JKYYUICHZWXQKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2NC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NC5=C(C=CC6=CC=CC=C65)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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